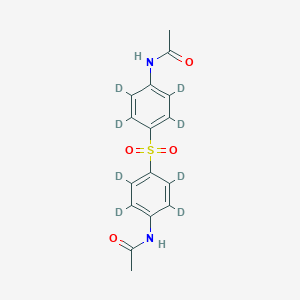

4,4'-Di-N-acetylamino-diphenylsulfone-d8

Übersicht

Beschreibung

4,4'-Di-N-acetylamino-diphenylsulfone-d8 (DADS-d8) is a synthetic compound used in scientific research. It has been used to study a variety of biological processes, including enzyme inhibition, drug metabolism, and protein-protein interactions. DADS-d8 is a deuterated version of the parent compound 4,4'-di-N-acetylamino-diphenylsulfone (DADS). The deuterium atom in DADS-d8 provides a unique chemical and structural signature, allowing researchers to differentiate it from the parent compound. This makes it an ideal tool for studying the effects of chemical modifications on biological processes.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis of '4,4'-Di-N-acetylamino-diphenylsulfone-d8' can be achieved through the acetylation of '4,4'-Di-amino-diphenylsulfone-d8' using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine.

Starting Materials

'4,4'-Di-amino-diphenylsulfone-d8', Acetic anhydride, Pyridine

Reaction

Step 1: Dissolve '4,4'-Di-amino-diphenylsulfone-d8' in dry pyridine., Step 2: Add acetic anhydride dropwise to the reaction mixture while stirring., Step 3: Heat the reaction mixture to 80-90°C and stir for 1-2 hours., Step 4: Cool the reaction mixture to room temperature and pour it into ice-cold water., Step 5: Collect the precipitate by filtration and wash it with water., Step 6: Dry the product under vacuum to obtain '4,4'-Di-N-acetylamino-diphenylsulfone-d8'.

Wissenschaftliche Forschungsanwendungen

4,4'-Di-N-acetylamino-diphenylsulfone-d8 has been used in a variety of scientific research applications. It has been used to study the effects of chemical modifications on enzyme inhibition and drug metabolism. 4,4'-Di-N-acetylamino-diphenylsulfone-d8 has also been used to study protein-protein interactions and the effects of small molecule inhibitors on biological processes. It has been used in studies of the mechanisms of action of drugs, such as the antiretroviral drug lamivudine. In addition, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 has been used to study the effects of chemical modifications on the structure and function of proteins and other biological molecules.

Wirkmechanismus

The mechanism of action of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is not well understood. However, it is believed to involve the formation of a covalent bond between the deuterium atom in 4,4'-Di-N-acetylamino-diphenylsulfone-d8 and a target molecule. This covalent bond is thought to alter the structure and/or function of the target molecule, leading to a change in its activity.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 are not well understood. However, it is believed that the covalent bond formed between the deuterium atom in 4,4'-Di-N-acetylamino-diphenylsulfone-d8 and a target molecule may alter the structure and/or function of the target molecule. This may lead to changes in the activity of the target molecule, which may in turn lead to changes in the biochemical and physiological processes in which the target molecule is involved.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 in lab experiments offers several advantages. Its deuterated structure allows researchers to differentiate it from the parent compound, making it an ideal tool for studying the effects of chemical modifications on biological processes. In addition, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is relatively inexpensive and easy to synthesize. However, there are also some limitations to consider. The mechanism of action of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is not well understood, and its biochemical and physiological effects are not fully understood.

Zukünftige Richtungen

There are several potential future directions for the use of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 in scientific research. One potential direction is to use 4,4'-Di-N-acetylamino-diphenylsulfone-d8 to study the effects of chemical modifications on the structure and function of proteins and other biological molecules. Another potential direction is to use 4,4'-Di-N-acetylamino-diphenylsulfone-d8 to study the effects of chemical modifications on enzyme inhibition and drug metabolism. In addition, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 could be used to study the effects of small molecule inhibitors on biological processes. Finally, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 could be used to study the mechanisms of action of drugs, such as the antiretroviral drug lamivudine.

Eigenschaften

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTPYFGPPVFBBI-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454050 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

CAS RN |

557794-37-3 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)